molecular formula C13H21FO B12576368 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane CAS No. 290305-76-9

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane

Cat. No.: B12576368
CAS No.: 290305-76-9
M. Wt: 212.30 g/mol
InChI Key: RMVTXZWRVVWQFN-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1³,⁷]decane is a derivative of adamantane (tricyclo[3.3.1.1³,⁷]decane), a highly symmetrical, strain-free hydrocarbon known for its rigid diamondoid structure . The compound features an ethoxy group (–OCH₂CH₃) at position 1 and a fluoromethyl (–CH₂F) group at position 3. These substituents introduce distinct electronic and steric effects:

  • The ethoxy group enhances lipophilicity and may influence solubility in organic solvents compared to smaller ethers like methoxy .

Applications may include pharmaceutical intermediates or materials science, leveraging adamantane’s stability and functional group versatility .

Properties

CAS No.

290305-76-9

Molecular Formula

C13H21FO

Molecular Weight

212.30 g/mol

IUPAC Name

1-ethoxy-3-(fluoromethyl)adamantane

InChI

InChI=1S/C13H21FO/c1-2-15-13-6-10-3-11(7-13)5-12(4-10,8-13)9-14/h10-11H,2-9H2,1H3

InChI Key

RMVTXZWRVVWQFN-UHFFFAOYSA-N

Canonical SMILES

CCOC12CC3CC(C1)CC(C3)(C2)CF

Origin of Product

United States

Preparation Methods

Established Methods for Tricyclo[3.3.1.1^3,7]decane Derivatives

  • The tricyclic decane framework is commonly synthesized via intramolecular cyclization or Diels-Alder reactions involving bicyclic precursors. For example, tricyclo[3.3.1.1^3,7]decane-1,3-dicarbonitrile has been prepared by cyclization of appropriate dinitrile intermediates under dehydrating conditions with phosphorus pentoxide at elevated temperatures (~325 °C) with yields up to 82%.

  • Other derivatives such as tricyclo[3.3.1.1^3,7]decane-1,3-diacetyl dichloride are synthesized from adamantanediacetic acid via reaction with thionyl chloride.

Typical Reaction Conditions

Step Reagents/Conditions Notes Yield/Outcome
Cyclization to tricyclic core Phosphorus pentoxide, 325 °C, 1 h Closed vessel, stirring 600 rpm Up to 82% yield
Conversion to acid chloride Thionyl chloride, reflux From diacid precursor Moderate to high yield

Introduction of the Ethoxy Group at Position 1

  • The ethoxy substituent at position 1 can be introduced by nucleophilic substitution or etherification of a suitable hydroxyl precursor such as 1-hydroxymethyltricyclo[3.3.1.1^3,7]decane (adamantanemethanol derivative).

  • Typical method: Conversion of the 1-hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by reaction with sodium ethoxide or ethanol under basic conditions to yield the 1-ethoxy derivative.

Step Reagents/Conditions Notes Yield/Outcome
Hydroxyl activation Tosyl chloride, pyridine, 0 °C to RT Converts -OH to -OTs High yield
Etherification Sodium ethoxide, ethanol, reflux Nucleophilic substitution High yield

Fluoromethylation at Position 3

Fluoromethylation Techniques

  • Introduction of the fluoromethyl group (-CH2F) is typically achieved by:

  • For a tricyclic system, selective fluoromethylation at position 3 requires a precursor with a good leaving group or activated site at C-3, such as a halide or tosylate.

Representative Reaction Conditions

Step Reagents/Conditions Notes Yield/Outcome
Halogenation at C-3 NBS (N-bromosuccinimide), light or radical initiator Introduces bromide at C-3 Moderate yield
Fluoromethylation Fluoromethyl bromide, base (e.g., K2CO3), polar aprotic solvent SN2 substitution Moderate to good yield

Integrated Synthetic Route Proposal

Based on the above, a plausible synthetic route to 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1^3,7]decane is:

Data Table: Summary of Key Reaction Steps and Conditions

Step Intermediate Reagents/Conditions Temperature Time Yield (%) Notes
1 Tricyclo[3.3.1.1^3,7]decane core Phosphorus pentoxide 325 °C 1 h 82 Closed vessel, stirring
2 1-Hydroxymethyl derivative Reduction or hydroxylation Variable Variable High Precursor for etherification
3 1-Tosylate intermediate Tosyl chloride, pyridine 0 °C to RT 2-4 h High Activation of hydroxyl group
4 1-Ethoxy derivative Sodium ethoxide, ethanol Reflux 4-6 h High Nucleophilic substitution
5 3-Bromo intermediate NBS, radical initiator RT or light 1-3 h Moderate Halogenation at C-3
6 3-(Fluoromethyl) derivative Fluoromethyl bromide, base RT to reflux 6-12 h Moderate to good SN2 substitution

Research Findings and Notes

  • The high thermal stability of the tricyclo[3.3.1.1^3,7]decane core allows for high-temperature cyclization steps without decomposition.

  • The selectivity of substitution at position 3 is critical; radical bromination with NBS is a common method to functionalize this position selectively due to the unique steric environment.

  • Fluoromethylation reactions require careful control of reaction conditions to avoid side reactions such as elimination or over-fluorination.

  • Purity of intermediates and final product is typically confirmed by 1H NMR, elemental analysis, and sometimes X-ray crystallography to verify stereochemistry and substitution pattern.

Chemical Reactions Analysis

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom. This can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used to study the effects of fluorinated organic molecules on biological systems. Its derivatives may have potential as enzyme inhibitors or receptor ligands.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The tricyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Table 1: Key Adamantane Derivatives and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Ethoxy-3-(fluoromethyl)adamantane 1-OCH₂CH₃, 3-CH₂F C₁₂H₁₉FO High lipophilicity; potential drug design N/A
1-Methoxyadamantane 1-OCH₃ C₁₁H₁₈O Lower boiling point; solvent compatibility
1-Isothiocyanato-3,5,7-trimethyladamantane 1-NCS, 3,5,7-CH₃ C₁₄H₂₁NS Reactive isothiocyanate for bioconjugation
Amantadine (1-Adamantanamine) 1-NH₂ C₁₀H₁₇N Antiviral agent; interacts with ion channels
1-Phenyladamantane 1-C₆H₅ C₁₆H₂₀ High thermal stability; material science

Substituent Effects on Physicochemical Properties

  • Ether vs. Amine Groups : Ethoxy and methoxy derivatives exhibit higher lipophilicity than polar amines like amantadine, impacting membrane permeability in drug delivery .
  • Fluorinated vs. Non-Fluorinated Groups: The fluoromethyl group in the target compound likely increases metabolic stability compared to non-fluorinated analogs, as seen in trifluoromethyl-containing pharmaceuticals .
  • Positional Isomerism : Substitution at position 1 (e.g., ethoxy, phenyl) preserves adamantane’s symmetry, whereas position 3 modifications (e.g., fluoromethyl) may disrupt packing efficiency, lowering melting points .

Research Findings and Data

Thermal and Thermodynamic Properties

While specific data for 1-ethoxy-3-(fluoromethyl)adamantane are unavailable, analogous compounds provide insights:

  • ΔfusH (Enthalpy of Fusion) : Nitro-adamantane derivatives exhibit ΔfusH ≈ 4.23 kJ/mol , suggesting moderate lattice stability.
  • Boiling Points : Ethoxy groups typically increase boiling points relative to methoxy analogs due to higher molecular weight .

Solubility and Bioavailability

  • Adamantane derivatives with polar groups (e.g., –NH₂ in amantadine) show higher aqueous solubility, whereas fluorinated or aryl-substituted analogs (e.g., 1-phenyladamantane) are more lipid-soluble .
  • The fluoromethyl group in the target compound may balance solubility via moderate polarity, akin to trifluoromethylbenzyl carboxamide derivatives .

Biological Activity

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane, with the molecular formula C13H21FO and CAS number 290305-76-9, is a tricyclic organic compound characterized by its unique structure comprising three interconnected ring systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

The biological activity of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoromethyl group enhances the compound's binding affinity to these targets, which can lead to specific pharmacological effects. The rigidity and stability imparted by the tricyclic structure may also influence its pharmacokinetics and pharmacodynamics, making it a candidate for further investigation in therapeutic applications .

Potential Therapeutic Applications

Research indicates that derivatives of this compound could serve as:

  • Enzyme Inhibitors : The compound may exhibit inhibitory effects on certain enzymes, which is a common mechanism for many pharmaceutical agents.
  • Receptor Ligands : Its structure allows it to interact with various biological receptors, potentially modulating their activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane, a comparison with related tricyclic compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-Phenyltricyclo[3.3.1.1~3,7~]decane Contains a phenyl groupExhibits different reactivity
1-Methyltricyclo[3.3.1.1~3,7~]decane Methyl group instead of ethoxy and fluoromethylVaries in physical properties
1-Hydroxytricyclo[3.3.1.1~3,7~]decane Hydroxyl group introduces hydrogen bondingAffects interactions with biological targets

Synthesis Pathway

The synthesis of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane typically involves several key steps:

  • Formation of the Tricyclic Core : This is achieved through cyclization reactions using suitable precursors.
  • Introduction of the Fluoromethyl Group : Nucleophilic substitution reactions using fluorinating agents are employed.
  • Ethoxylation : An etherification reaction introduces the ethoxy group.

Chemical Reactions

The compound undergoes various chemical reactions that can alter its biological activity:

  • Oxidation : Can lead to the formation of carboxylic acids or ketones.
  • Reduction : Converts ketones or aldehydes to alcohols.
  • Substitution Reactions : Nucleophiles may replace the fluorine atom at the fluoromethyl position.

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